Evidence Item 1: YB-0158 Exhibits ~10-Fold Higher Growth-Inhibitory Potency Than CWP232228 in Surrogate Cancer Stem Cell Models
In direct head-to-head dose-response experiments, YB-0158 displayed ~10-fold higher potency versus CWP232228 for growth inhibition in transformed human embryonic stem cells (t-hESCs), with absolute EC50 values of 0.01 µM (YB-0158) vs. 0.1 µM (CWP232228). In HT29 colorectal cancer cells, YB-0158 exhibited ~5.25-fold higher potency (EC50: 0.28 µM vs. 1.47 µM) [1][2]. By comparison, ICG-001 required substantially higher concentrations (t-hESC EC50: 3 µM; HT29 EC50: 14.6 µM) [2].
| Evidence Dimension | Growth inhibition EC50 in t-hESCs and HT29 CRC cells |
|---|---|
| Target Compound Data | YB-0158: t-hESC EC50 = 0.01 µM; HT29 EC50 = 0.28 µM |
| Comparator Or Baseline | CWP232228: t-hESC EC50 = 0.1 µM; HT29 EC50 = 1.47 µM. ICG-001: t-hESC EC50 = 3 µM; HT29 EC50 = 14.6 µM |
| Quantified Difference | ~10-fold (t-hESC); ~5.25-fold (HT29) vs. CWP232228; ~300-fold and ~52-fold vs. ICG-001 |
| Conditions | t-hESCs (n=3, 48-h) and HT29 cells (n=2, 48-h); cell growth assay |
Why This Matters
A 5-10-fold lower EC50 reduces the quantity of compound required per experiment, directly lowering procurement costs and enabling lower dosing in in vivo studies with a potentially wider therapeutic window.
- [1] Masibag AN, et al. iScience. 2021;24(12):103442. Figure 3A,B; Results section 'YB-0158 exhibits enhanced potency in colorectal CSCs.' View Source
- [2] Comparative compound table. Table 1. In: PMC11016129. View Source
